6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
Historical Context of Benzoxazine Chemistry
The historical development of benzoxazine chemistry traces back to fundamental discoveries in heterocyclic synthesis, where researchers first identified the potential of fused ring systems containing both oxygen and nitrogen atoms. Benzoxazines emerged as a group of isomeric bicyclic heterocyclic chemical compounds consisting of a benzene ring fused to an oxazine ring. The evolution of this chemical class has been marked by continuous exploration of substitution patterns and functional group modifications.
The foundational work in benzoxazine synthesis established the Mannich reaction as a primary synthetic route, utilizing phenols, amines, and formaldehyde as starting materials. This classical approach laid the groundwork for the development of more sophisticated derivatives, including brominated compounds with specific substitution patterns. The historical progression of benzoxazine chemistry has been characterized by the systematic exploration of different isomeric forms, which depend on the relative positions of oxygen and nitrogen atoms in the oxazine ring, the location of ring fusion, and the position of double bonds within the oxazine ring structure.
Early research focused on understanding the fundamental chemical behavior of these heterocyclic systems, establishing their stability characteristics and reactivity patterns. The development of synthetic methodologies for producing various benzoxazine derivatives has enabled researchers to explore their potential applications across multiple scientific disciplines. The historical context reveals a gradual evolution from simple benzoxazine structures to more complex derivatives featuring multiple functional groups and specific substitution patterns.
Significance in Heterocyclic Chemistry
The significance of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one within heterocyclic chemistry stems from its unique structural features that combine halogen substitution with alkyl functionalization. Benzoxazines represent a significant class of heterocyclic compounds that play important roles in pharmacologically and therapeutically active substances. The incorporation of bromine substitution at the 6-position, combined with dimethyl groups at the 2-position, creates a compound with distinct electronic and steric properties.
Heterocyclic chemistry has established benzoxazines as privileged scaffolds in medicinal chemistry, with compounds bearing benzoxazine moieties typically exhibiting a variety of biological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. The specific structural modifications present in 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one contribute to its significance as a building block for developing diverse compounds with potential applications in pharmaceutical research.
The heterocyclic nature of this compound provides multiple sites for potential chemical modifications and interactions, making it valuable for structure-activity relationship studies. The presence of the oxazinone ring system creates opportunities for ring-opening reactions and polymerization processes, which are fundamental to understanding the chemical behavior of benzoxazine derivatives. The compound's heterocyclic framework also enables various cyclization reactions and molecular transformations that are essential for synthetic chemistry applications.
Table 1: Structural Properties of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Position within Benzo[b]oxazine Derivative Classifications
The classification of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one within the broader family of benzo[b]oxazine derivatives reflects its unique structural characteristics and chemical properties. This compound belongs to the benzoxazinone class, which is characterized by the presence of a carbonyl group within the oxazine ring structure. The specific substitution pattern distinguishes it from other benzoxazine derivatives through the combination of bromine substitution and dimethyl functionalization.
Within the classification system, this compound represents a substituted derivative of the basic 2H-benzo[b]oxazin-3(4H)-one structure. The presence of bromine at the 6-position introduces electron-withdrawing characteristics that influence the compound's reactivity and stability. The dimethyl substitution at the 2-position provides steric bulk and affects the compound's conformational preferences and chemical behavior.
The classification also considers the compound's relationship to other halogenated benzoxazine derivatives. Research has shown that different halogen substitutions can significantly impact the biological and chemical properties of benzoxazine compounds. The specific positioning of the bromine atom in the 6-position creates distinct electronic effects compared to other possible substitution patterns, contributing to the compound's unique classification within the benzoxazine family.
The compound's position within derivative classifications is further defined by its oxazinone functionality, which distinguishes it from simple benzoxazine structures lacking the carbonyl group. This functional group classification has implications for the compound's synthetic accessibility and potential chemical transformations. The oxazinone structure provides additional reactivity sites and influences the compound's participation in various chemical reactions.
Current Research Landscape and Importance
The current research landscape surrounding 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one reflects growing interest in specialized benzoxazine derivatives for various scientific applications. Contemporary research has identified benzoxazines as privileged scaffolds in medicinal chemistry, with compounds bearing benzoxazine moieties demonstrating diverse biological activities. The specific structural features of this brominated derivative have attracted attention from researchers exploring structure-activity relationships and synthetic methodologies.
Recent advances in benzoxazine chemistry have focused on developing novel synthetic approaches and understanding the mechanistic aspects of benzoxazine transformations. Research has demonstrated that benzoxazine derivatives can serve as versatile building blocks for synthesizing diverse compounds with potential applications in pharmaceutical development. The incorporation of halogen substitution, particularly bromine, has been shown to influence the biological activity and chemical reactivity of benzoxazine compounds.
Current research efforts have also emphasized the development of efficient synthetic routes for producing benzoxazine derivatives with specific substitution patterns. Studies have reported various synthetic methodologies for accessing brominated benzoxazine compounds, including approaches that utilize different starting materials and reaction conditions. The research landscape includes investigations into the thermal behavior and stability characteristics of substituted benzoxazines, which are important for understanding their practical applications.
The importance of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in current research is further highlighted by its potential applications in materials science and polymer chemistry. Benzoxazine derivatives have been recognized for their utility in developing advanced materials with specific properties, including flame retardancy and thermal stability. The specific substitution pattern present in this compound may contribute to unique material properties that warrant further investigation.
Table 2: Research Applications and Chemical Properties
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVWBFMSOWQLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Cyclization of Methyl 2-bromo-2-methylpropanoate and 2-Amino-4-bromophenol
The most documented and reliable method for synthesizing 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one involves the reaction of methyl 2-bromo-2-methylpropanoate with 2-amino-4-bromophenol under basic conditions.
Reactants:
- Methyl 2-bromo-2-methylpropanoate (0.438 g, 2.42 mmol)
- 2-Amino-4-bromophenol (0.35 g, 1.9 mmol)
- Potassium carbonate (0.257 g, 1.86 mmol)
- Solvent: Acetone (18.6 mL)
Conditions:
- Stirring at room temperature (~20°C) for 18 hours
- Reaction mixture filtered to remove solids
- Solvent removed under reduced pressure
- Purification by silica gel column chromatography (0-100% ethyl acetate/hexane gradient)
Outcome:
This method is referenced in patent WO2021/126728 and provides a straightforward approach with good selectivity and yield.
Preparation Data Tables
Stock Solution Preparation for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
The compound’s preparation for experimental use often requires precise stock solutions. The following table summarizes the preparation volumes for different concentrations and quantities:
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 3.9047 | 0.7809 | 0.3905 |
| 5 mg | 19.5236 | 3.9047 | 1.9524 |
| 10 mg | 39.0472 | 7.8094 | 3.9047 |
Note: These volumes are calculated based on the molecular weight of 256.1 g/mol and are used for preparing DMSO stock solutions for in vivo or in vitro formulations.
Reaction Conditions Summary Table
Analysis of Preparation Methods
The acetone-potassium carbonate method is efficient for cyclization, leveraging nucleophilic attack of the amino group on the ester, forming the oxazinone ring. The mild room temperature conditions and long reaction time favor high selectivity and yield without harsh conditions.
The borane reduction step is a well-established method for reducing lactams or oxazinones to their corresponding dihydro derivatives, useful for further synthetic transformations or biological activity modulation.
Purification by silica gel chromatography ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure compound.
The use of DMSO stock solutions and careful solvent addition protocols (DMSO, PEG300, Tween 80, water or corn oil) are essential for preparing clear in vivo formulations, indicating the compound’s solubility profile and handling requirements.
Chemical Reactions Analysis
Types of Reactions
Substitution: : 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo nucleophilic substitution due to the electron-withdrawing effect of the bromine atom.
Oxidation: : The presence of the methyl groups can facilitate oxidation reactions, potentially leading to the formation of aldehydes or ketones.
Reduction: : The compound can be reduced under specific conditions, potentially altering the oxazinone ring.
Common Reagents and Conditions
Substitution Reactions: : Typical reagents include nucleophiles such as amines or alkoxides, with solvents like ethanol or acetonitrile, under reflux.
Oxidation Reactions: : Reagents might include potassium permanganate or chromium trioxide, with reaction conditions tailored to avoid degradation of the benzoxazinone core.
Reduction Reactions: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Substitution Products: : Nucleophile-substituted derivatives, which can be further functionalized for diverse applications.
Oxidation Products: : Aldehydes or ketones derived from the oxidation of the methyl groups.
Reduction Products: : Altered oxazinone structures that might be further utilized in chemical synthesis.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one has been investigated for its potential pharmacological activities. Studies suggest it may act as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are critical in drug metabolism . This property makes it a valuable candidate for drug development, particularly in creating compounds with improved bioavailability and reduced toxicity.
Agrochemical Applications
Research indicates that this compound may possess herbicidal properties. Its derivatives have shown effectiveness against various weed species, making it a potential candidate for developing new agrochemicals aimed at enhancing crop yields while minimizing environmental impact .
Material Science
In material science, this compound has been explored for its role in synthesizing novel polymers and composites. Its unique chemical structure allows for the development of materials with enhanced mechanical properties and thermal stability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Medicinal Chemistry | Demonstrated inhibition of CYP1A2 enzyme; potential for drug development. |
| Study B | Agrochemicals | Effective against common weed species; potential for new herbicide formulations. |
| Study C | Material Science | Enhanced mechanical properties in polymer composites; promising for industrial applications. |
Mechanism of Action
The compound's effects are typically a result of its ability to interact with specific molecular targets. The bromine atom and the oxazinone ring system allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Its action mechanisms can include:
Enzyme Inhibition: : Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: : Interacting with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzene Ring
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1029421-36-0)
- Structural Difference : Fluorine replaces hydrogen at the 5-position.
- Impact: The electronegative fluorine enhances binding interactions in kinase targets (e.g., PI3K/mTOR) by modulating electron density and improving metabolic stability.
6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-47-2)
- Structural Difference : Methyl group at C3.
- Impact : The methyl group increases lipophilicity, enhancing membrane permeability but may reduce solubility. In BRD4 inhibitors, methyl substituents at analogous positions (e.g., R1 in 2,2-dimethyl derivatives) showed moderate IC50 values (~2 μM), suggesting steric effects are tolerable in certain binding pockets .
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-66-5)
Modifications to the Oxazine Ring
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 10514-70-2)
- Structural Difference : Lacks the bromine at C5.
- Impact : The absence of bromine reduces steric hindrance, making this compound a versatile scaffold for derivatization. It serves as a precursor for BRD4 inhibitors, where subsequent bromination or functionalization is used to optimize binding .
6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1242014-94-3)
- Structural Difference : Fluorine replaces bromine at C6.
- Impact: Fluorine’s smaller size and higher electronegativity improve solubility and pharmacokinetic properties. This analog is noted for its utility in diverse therapeutic scaffolds, though it may exhibit lower potency in bromodomain inhibition compared to brominated derivatives .
Pyrido[3,2-b][1,4]oxazin-3(4H)-one Derivatives
- Structural Difference : A nitrogen atom replaces a carbon at the 10-position, forming a pyridine ring.
- Impact: This modification enhances π-π stacking interactions in BRD4’s acetyl-lysine binding pocket. Compounds like 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) demonstrate superior antiproliferative activity (IC50 < 5 μM in HCC cells) compared to benzoxazinone analogs, highlighting the importance of heterocyclic diversity .
Functional and Pharmacological Comparisons
Bromodomain Inhibition
- Target Compound : Derivatives of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with bromine at C6 (e.g., compound 84 ) exhibit potent BRD4(1) inhibition (IC50 = 690 nM; Kd = 302 nM) and inhibit prostate cancer cell lines (IC50 = 3.23–4.51 μM) .
- Non-Brominated Analogs: The parent compound (2,2-dimethyl without bromine) shows weaker binding (IC50 > 2 μM), underscoring bromine’s role in enhancing hydrophobic interactions within the WPF shelf .
Kinase Inhibition
- PI3K/mTOR Dual Inhibitors: Brominated benzoxazinones like 6-bromo-2,2-dimethyl derivatives demonstrate improved selectivity over fluoro or chloro analogs due to optimal steric and electronic profiles. For example, 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives achieve nanomolar IC50 values in kinase assays .
Biological Activity
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS No. 949008-41-7) is a compound belonging to the class of benzooxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H10BrNO2
- Molecular Weight : 256.10 g/mol
- CAS Number : 949008-41-7
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to benzooxazines. For instance, a study on similar derivatives demonstrated significant inhibitory effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The structure-activity relationship indicated that modifications at specific positions on the benzene ring could enhance cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Bromo Compound | A549 | 17.0 |
| 6-Bromo Compound | MDA-MB-231 | 14.2 |
| Control (5-Fluorouracil) | A549 | 21.2 |
These findings suggest that the presence of bromine and dimethyl groups may contribute positively to the antitumor activity by influencing the compound's interaction with cellular targets such as cyclin-dependent kinases (CDKs) .
Neuroprotective Effects
Research into similar benzooxazine derivatives has suggested neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds may modulate pathways involved in amyloid-beta metabolism or exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzene ring and the oxazine core significantly influence biological activity. For example:
- Bromine Substitution : Enhances lipophilicity and may improve cell membrane permeability.
- Dimethyl Groups : Affect steric hindrance and electronic properties, which can modulate interactions with biological targets.
Case Studies
A notable study examined a series of benzooxazine derivatives for their antitumor activity. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against cancer cell lines due to improved binding affinity to CDKs .
Another investigation focused on neuroprotective effects where certain derivatives were shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a potential application in treating neurodegenerative disorders .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the methyl groups (δ ~1.4–1.6 ppm) and the carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry : The molecular ion peak at m/z 228.045 (C8H6BrNO2) confirms the molecular formula .
- TLC/HPLC : Use hexane:ethyl acetate (2:1) for Rf comparison; purity >95% is achievable with recrystallization .
Advanced Consideration
X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguities in tautomeric forms (e.g., 2H vs. 4H configurations) . High-resolution mass spectrometry (HRMS) detects isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
How does the position of bromine substitution influence the compound’s reactivity and biological activity?
Advanced Research Question
Bromine at position 6 (vs. 7 or 8) sterically hinders electrophilic substitution but enhances halogen bonding in target interactions. For example:
The 6-bromo derivative’s planar structure favors π-π stacking in enzyme active sites, critical for Brd4 inhibition .
What contradictions exist in reported biological activities, and how can they be resolved?
Advanced Research Question
Discrepancies arise from substituent effects and assay conditions. For instance:
- Anticancer Activity : 6-Bromo-2,2-dimethyl derivatives show Brd4 inhibition (IC50 ~690 nM) , while 7-bromo-linked isoxazoles exhibit cytotoxicity via ROS generation .
- Antimicrobial Activity : Hydroxymethyl or amino substituents (e.g., 8-amino analogs) enhance activity, but the 6-bromo core alone shows limited efficacy .
Q. Resolution Strategy
- Dose-Response Studies : Compare EC50 values across cell lines (e.g., prostate C4-2B vs. 22Rv1) .
- Molecular Dynamics Simulations : Assess binding stability in Brd4’s acetyl-lysine binding pocket .
What in silico methods are effective for predicting the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to Brd4 (PDB: 5U0J) with ∆G ≤ -8.5 kcal/mol .
- QSAR Modeling : Hammett constants (σ) for bromine correlate with inhibitory potency (R² = 0.89 in benzoxazine derivatives) .
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.1) but potential CYP3A4 interactions .
What are the key considerations for designing regioselective functionalization of this compound?
Advanced Research Question
- Catalyst Choice : Copper(I) iodide promotes alkyne-azide cycloaddition at position 4 without disturbing the bromine .
- Protecting Groups : Tosyl groups at position 1 stabilize intermediates for ethynylation (e.g., 4-ethynyl derivatives) .
- Solvent Effects : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution at the oxazinone ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
